Pent-2-ynal

Catalog No.
S560665
CAS No.
55136-52-2
M.F
C5H6O
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-2-ynal

CAS Number

55136-52-2

Product Name

Pent-2-ynal

IUPAC Name

pent-2-ynal

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3

InChI Key

VLTOSDJJTWPWLS-UHFFFAOYSA-N

SMILES

CCC#CC=O

Synonyms

pentalyn

Canonical SMILES

CCC#CC=O

Pent-2-ynal is an organic compound with the molecular formula C5H6O. It is classified as an aliphatic aldehyde, characterized by a terminal aldehyde group (-CHO) and a triple bond between the second and third carbon atoms in its structure. This unique configuration contributes to its distinct chemical properties and reactivity. Pent-2-ynal appears as a colorless liquid at room temperature, has a boiling point of approximately 87°C, and possesses a pungent odor reminiscent of acrolein. It is soluble in water and polar solvents such as ethanol and acetone.

Typical for aldehydes and alkynes:

  • Oxidation: This compound can be oxidized to form carboxylic acids, such as pent-2-ynoic acid, using oxidizing agents like potassium permanganate or chromium trioxide .
  • Reduction: Pent-2-ynal can be reduced to alcohols, such as pent-2-en-1-ol, typically using catalytic hydrogenation with hydrogen gas and palladium on carbon as a catalyst .
  • Addition Reactions: The presence of the triple bond allows for addition reactions with halogens, resulting in compounds like 2,3-dibromopentanal when reacted with bromine.

Pent-2-ynal exhibits notable biological activities. Laboratory studies have indicated its potential antimicrobial properties, inhibiting the growth of various bacteria and fungi. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting its potential application as an anticancer agent. There are also indications that it may possess anti-inflammatory properties, which could be beneficial in treating various diseases .

The synthesis of Pent-2-ynal can be achieved through several methods:

  • Hydration of Pent-2-yne: This method involves adding water to the triple bond of pent-2-yne in the presence of a catalyst like mercuric sulfate in dilute sulfuric acid.
  • Partial Hydrogenation of Pent-2-yne: Using Lindlar's catalyst allows for the partial hydrogenation of pent-2-yne to yield pent-2-ynal.
  • Oxidation of 4-Pentyn-1-ol: Another common synthesis route is through the oxidation of 4-pentyn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC), resulting in pent-2-ynal along with water.

Pent-2-ynal has diverse applications across various fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Biological Studies: Researchers utilize this compound for studies involving enzyme inhibition and protein modification due to its reactive aldehyde group.
  • Pharmaceuticals: Ongoing research explores its potential as a precursor in drug development.
  • Industrial Uses: Pent-2-ynal is employed in producing fine chemicals and serves as an intermediate in synthesizing agrochemicals and fragrances .

Pent-2-ynal's reactivity allows it to interact with nucleophiles due to its aldehyde group. In biological contexts, it can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may inhibit enzyme activity or alter protein functions. These interactions are critical for understanding its biological mechanisms and potential therapeutic applications.

Several compounds share structural similarities with Pent-2-ynal, each exhibiting unique properties:

CompoundMolecular FormulaKey Features
But-2-ynalC4H6OOne less carbon atom; simpler structure
Hex-2-ynalC6H10OOne more carbon atom; longer chain
Pent-3-ynalC5H6OTriple bond located at a different position
PentanalC5H10OSaturated aldehyde; lacks triple bond

Uniqueness of Pent-2-ynal: The positioning of its triple bond and aldehyde group distinguishes Pent-2-ynal from these similar compounds, granting it unique reactivity that makes it particularly valuable in organic synthesis and biological research .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

55136-52-2

Wikipedia

Pent-2-ynal

Dates

Modify: 2024-04-14

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